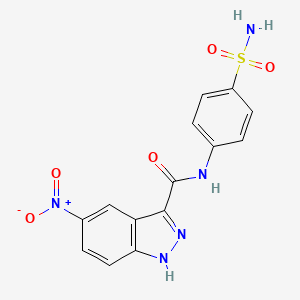
1H-Purine-2,8-diamine, N,N'-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1H-Purine-2,8-diamine, N,N’-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-” is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by the presence of ethoxyphenyl and morpholinyl groups, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Purine-2,8-diamine, N,N’-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-” typically involves multi-step organic reactions. The starting materials might include purine derivatives, ethoxyphenyl amines, and morpholine. Common synthetic routes could involve:
Nucleophilic substitution: reactions to introduce the ethoxyphenyl groups.
Amidation: or reactions to attach the diamine groups.
Cyclization: reactions to form the purine ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:
Catalysts: to increase reaction efficiency.
Solvents: that facilitate the reactions.
Temperature and pressure control: to ensure high yield and purity.
化学反応の分析
Types of Reactions
“1H-Purine-2,8-diamine, N,N’-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions could modify the functional groups.
Substitution: The ethoxyphenyl and morpholinyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
科学的研究の応用
“1H-Purine-2,8-diamine, N,N’-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-” could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action for this compound would involve its interaction with molecular targets such as enzymes or receptors. The ethoxyphenyl and morpholinyl groups might play a role in binding to these targets, influencing the compound’s biological activity. The pathways involved could include:
Enzyme inhibition or activation: .
Receptor binding: .
Signal transduction pathways: .
類似化合物との比較
Similar Compounds
1H-Purine-2,6-diamine: Lacks the ethoxyphenyl and morpholinyl groups.
6-Morpholino-1H-purine-2,8-diamine: Similar structure but different substitution pattern.
N,N’-Bis(3-ethoxyphenyl)-1H-purine-2,6-diamine: Similar but lacks the morpholinyl group.
Uniqueness
“1H-Purine-2,8-diamine, N,N’-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-” is unique due to the specific combination of ethoxyphenyl and morpholinyl groups, which may confer distinct chemical and biological properties compared to other purine derivatives.
特性
CAS番号 |
682337-53-7 |
|---|---|
分子式 |
C25H29N7O3 |
分子量 |
475.5 g/mol |
IUPAC名 |
2-N,8-N-bis(3-ethoxyphenyl)-6-morpholin-4-yl-7H-purine-2,8-diamine |
InChI |
InChI=1S/C25H29N7O3/c1-3-34-19-9-5-7-17(15-19)26-24-28-21-22(29-24)30-25(31-23(21)32-11-13-33-14-12-32)27-18-8-6-10-20(16-18)35-4-2/h5-10,15-16H,3-4,11-14H2,1-2H3,(H3,26,27,28,29,30,31) |
InChIキー |
AKGMKKGJGSHUDN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)NC2=NC3=C(N2)C(=NC(=N3)NC4=CC(=CC=C4)OCC)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


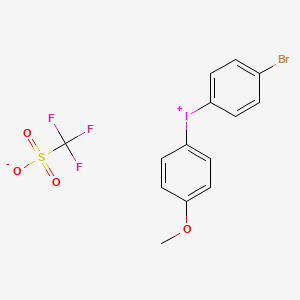
![Tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate](/img/structure/B12533756.png)
![2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol](/img/structure/B12533761.png)
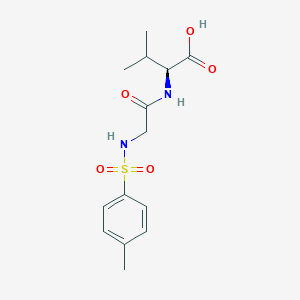
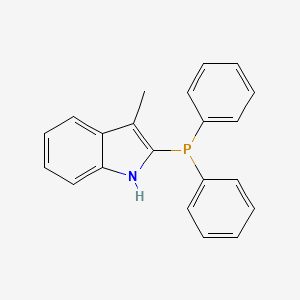
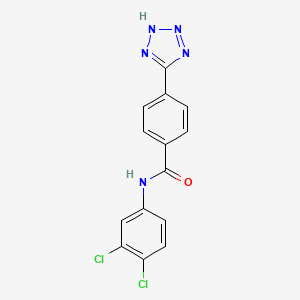
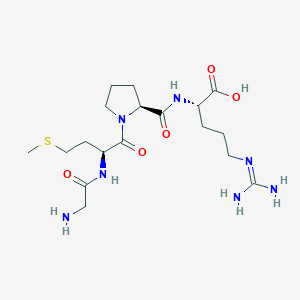
![3-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12533784.png)
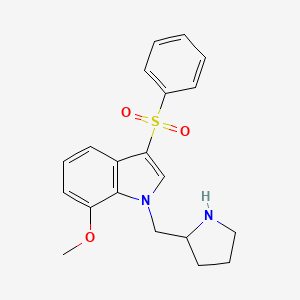
![Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]-](/img/structure/B12533813.png)


![1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]-](/img/structure/B12533832.png)
